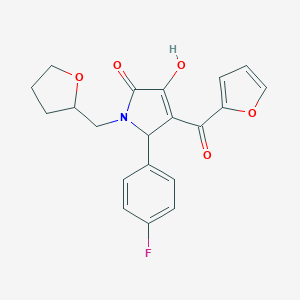![molecular formula C23H23NO7 B282489 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282489.png)
3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid, also known as DMAP or 3-(4-methylbenzoyl)-2,5-dimethoxy-N-hydroxybenzamide, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMAP is a derivative of hydroxamic acid and has been found to exhibit anti-tumor and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid is not fully understood. However, studies have suggested that 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDACs have been implicated in the development of cancer and inflammatory diseases, and inhibition of HDACs has been shown to induce apoptosis in cancer cells and reduce inflammation.
Biochemical and Physiological Effects
3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid has been found to induce apoptosis in cancer cells and reduce inflammation in macrophages. Studies have also shown that 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid inhibits angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth. In addition, 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid has been found to modulate the immune response by inhibiting the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid in lab experiments is its potential therapeutic applications for the treatment of cancer and inflammatory diseases. Another advantage is its ability to inhibit HDACs, which can be useful in studying the role of HDACs in cancer and inflammatory diseases. However, one limitation of using 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid in lab experiments is its potential toxicity, which can affect the accuracy of the results.
Zukünftige Richtungen
Further research is needed to fully understand the mechanism of action of 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid and its potential therapeutic applications. Future studies should focus on optimizing the synthesis method of 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid and developing more potent derivatives of 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid. In addition, studies should investigate the potential side effects and toxicity of 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid and its derivatives to determine their safety for human use. Finally, studies should explore the use of 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid in combination with other therapies for the treatment of cancer and inflammatory diseases.
Conclusion
3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid is a chemical compound that has shown promising potential for therapeutic applications in the treatment of cancer and inflammatory diseases. The synthesis of 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid involves the reaction of 3,4-dimethoxyphenylacetyl chloride with 4-methylbenzoic acid and hydroxylamine hydrochloride. 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid inhibits the growth of cancer cells, reduces inflammation, and modulates the immune response by inhibiting the production of cytokines and chemokines. The use of 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid in lab experiments has advantages and limitations, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid involves the reaction of 3,4-dimethoxyphenylacetic acid with oxalyl chloride to form 3,4-dimethoxyphenylacetyl chloride. This intermediate is then reacted with 4-methylbenzoic acid in the presence of aluminum chloride to form 3-(4-methylbenzoyl)-2,5-dimethoxybenzoyl chloride. Finally, the benzoyl chloride is reacted with hydroxylamine hydrochloride to form 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid.
Wissenschaftliche Forschungsanwendungen
3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid has been found to exhibit anti-tumor and anti-inflammatory properties. Studies have shown that 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid inhibits the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid has also been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages. These findings suggest that 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid has potential therapeutic applications for the treatment of cancer and inflammatory diseases.
Eigenschaften
Molekularformel |
C23H23NO7 |
|---|---|
Molekulargewicht |
425.4 g/mol |
IUPAC-Name |
3-[(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]propanoic acid |
InChI |
InChI=1S/C23H23NO7/c1-13-4-6-14(7-5-13)21(27)19-20(15-8-9-16(30-2)17(12-15)31-3)24(11-10-18(25)26)23(29)22(19)28/h4-9,12,20,27H,10-11H2,1-3H3,(H,25,26)/b21-19+ |
InChI-Schlüssel |
XDZFXWODFIZKPI-XUTLUUPISA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCC(=O)O)C3=CC(=C(C=C3)OC)OC)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC(=O)O)C3=CC(=C(C=C3)OC)OC)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC(=O)O)C3=CC(=C(C=C3)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-(dimethylamino)phenyl]-4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282408.png)


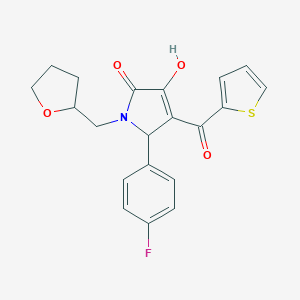
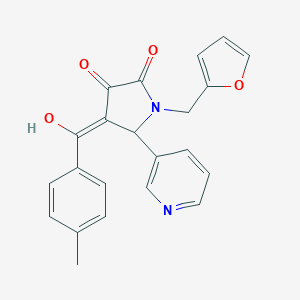
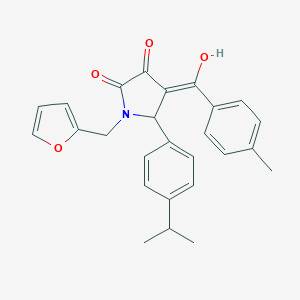

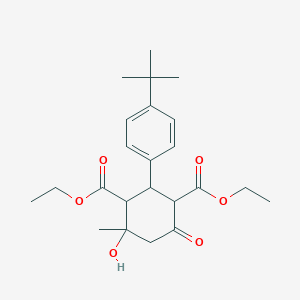

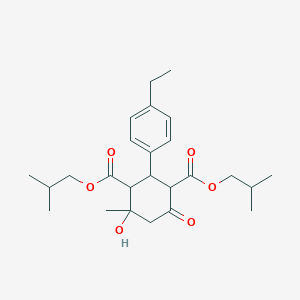
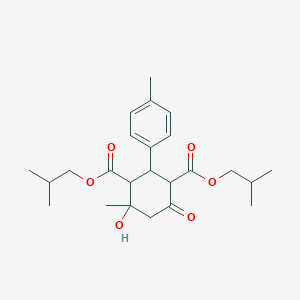

![1-(furan-2-ylmethyl)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-phenylprop-2-enoyl]-2H-pyrrol-5-one](/img/structure/B282437.png)
